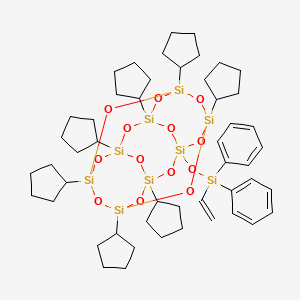
Pss-(diphenylvinylsilyloxy)heptaclopent&
Overview
Description
- IUPAC Name : Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-diphenylsilane .
Molecular Structure Analysis
The molecular structure of Pss-(diphenylvinylsilyloxy)heptaclopent& consists of a central siloxane core surrounded by heptacyclopentyl groups. The diphenylvinylsilyloxy moiety is attached to the siloxane backbone. The compound exhibits a cage-like structure with multiple silicon atoms and oxygen bridges .
Scientific Research Applications
PEDOT:PSS in Wearable Technology
PEDOT:PSS, a p-type conducting polymer, has been utilized in developing wearable temperature-sensing elements. Dip dyeing threads in PEDOT:PSS solution resulted in threads exhibiting negative temperature coefficient characteristics, where resistance decreases as temperature increases. Such threads achieved high sensitivity and linearity over a broad temperature range, making them suitable for applications in fitness, healthcare, medical treatment, and military use (Lee et al., 2018).
Capacitance Applications of PEDOT:PSS
PEDOT:PSS plays a critical role in organic devices like supercapacitors, displays, and transistors. Despite its widespread use in charge storage and transport, the fundamentals of its bulk capacitance were not fully understood. Recent research using two-phase, 2D modeling demonstrated that major capacitance contributions in PEDOT:PSS arise from electrical double layers formed at interfaces between nanoscaled PEDOT-rich and PSS-rich grains (Volkov et al., 2017).
Photodynamic Therapy (PDT)
Ruthenium-containing photosensitizers (PSs), including Ru(II) polypyridyl complexes, have been developed for Photodynamic Therapy to treat cancer and infections. These complexes, through specific ligand functionalization, show potential for DNA targeting, high phototoxicity against cancer cells, and effectiveness against bacterial strains, offering a pathway to combat antibiotic resistance (Heinemann et al., 2017).
PEDOT:PSS in Cell Culture Conditions
The stability of PEDOT:PSS as a coating on microelectrodes has been explored for in vitro electrophysiology applications. Its stability in cell culture media makes it suitable for use in drug development, tissue engineering, and studies of electrically active cells and tissues (Dijk et al., 2019).
Energy Conversion and Storage Devices
PEDOT:PSS, known for its good film forming ability, optical transparency, and high electrical conductivity, finds applications in organic solar cells, supercapacitors, fuel cells, and thermoelectric devices. Its chemical and physical stability in air further enhances its utility in energy-related devices (Sun et al., 2015).
PEDOT:PSS in Electronic Devices
The application of PEDOT:PSS as a hole-injecting anode for organic hole transporters in electronic devices has been demonstrated. It forms Ohmic or quasi-Ohmic contacts with various materials, suggesting its effectiveness in current-voltage and dark injection space-charge-limited current experiments (Tse et al., 2006).
Temperature-Dependent Microstructure
The microstructure of PEDOT/PSS films changes significantly with temperature, affecting its mechanical and electrical properties. Understanding these changes helps in designing flexible electronic devices (Zhou et al., 2014).
Enhancing Electrical Conductivity of PEDOT:PSS
Various physical and chemical approaches have been developed to improve the electrical conductivity of PEDOT:PSS, critical for its role in organic electronic devices. These advancements are key to future breakthroughs in organic electronic materials (Shi et al., 2015).
properties
IUPAC Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O13Si9/c1-2-63(41-23-5-3-6-24-41,42-25-7-4-8-26-42)50-71-60-68(47-35-17-18-36-47)54-65(44-29-11-12-30-44)51-64(43-27-9-10-28-43)52-66(56-68,45-31-13-14-32-45)58-70(62-71,49-39-21-22-40-49)59-67(53-64,46-33-15-16-34-46)57-69(55-65,61-71)48-37-19-20-38-48/h2-8,23-26,43-49H,1,9-22,27-40H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKVGQZTLKOUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si]34O[Si]5(O[Si]6(O[Si]7(O[Si](O5)(O[Si](O3)(O[Si](O7)(O[Si](O6)(O4)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O13Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403080 | |
| Record name | 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1125.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312693-49-5 | |
| Record name | 1,3,5,7,9,11,13-Heptacyclopentyl-15-{[ethenyl(diphenyl)silyl]oxy}pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



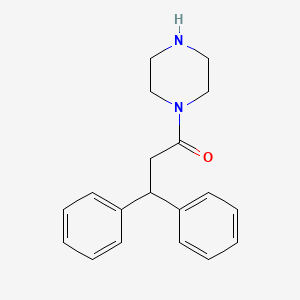

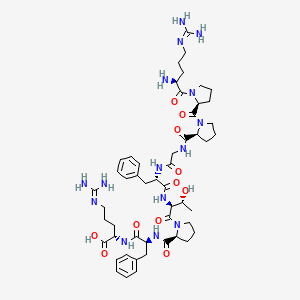
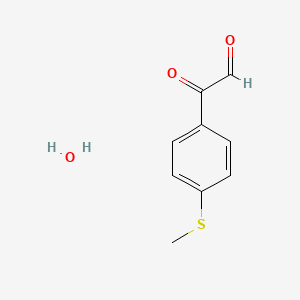
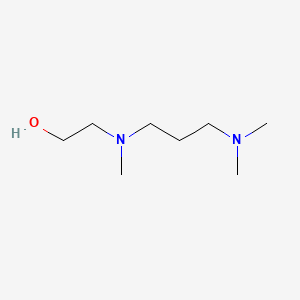
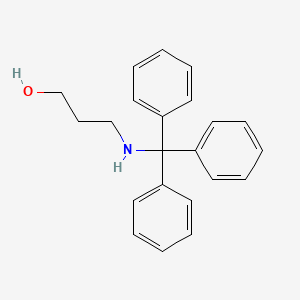
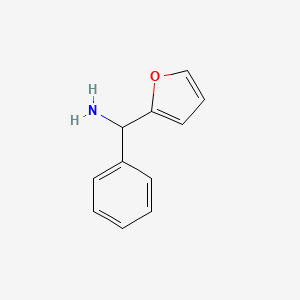
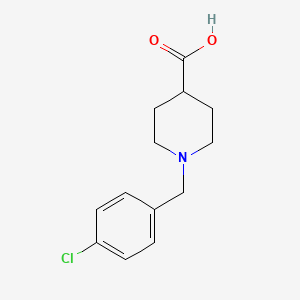
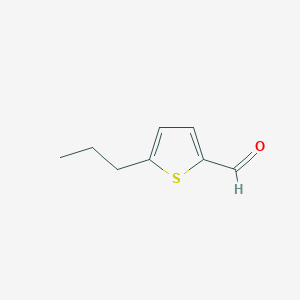

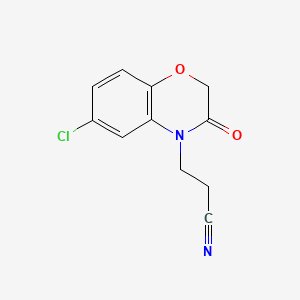
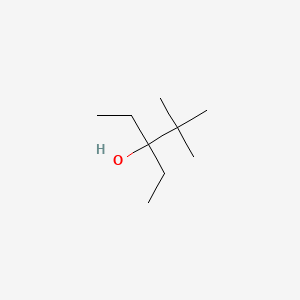
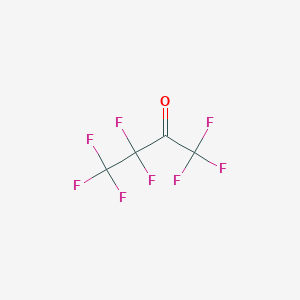
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)